12-(4-nitrophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione
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Overview
Description
5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a triazatetraphene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with dimedone in the presence of an organocatalyst like proline. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition . The reaction conditions often involve stirring the reactants in a solvent like polyethylene glycol (PEG-400) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The triazatetraphene core may also play a role in binding to DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the triazatetraphene core.
Indole Derivatives: Similar in terms of biological activity but differ in structure.
Carbamates of 4-Nitrophenylchloroformate: Similar in terms of antimicrobial activity but differ in chemical structure.
Uniqueness
5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE is unique due to its combination of a nitrophenyl group and a triazatetraphene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H14N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
18-(4-nitrophenyl)-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaene-14,16-dione |
InChI |
InChI=1S/C21H14N4O4/c26-20-18-16(12-5-8-13(9-6-12)25(28)29)17-14-4-2-1-3-11(14)7-10-15(17)22-19(18)23-21(27)24-20/h1-10,16H,(H3,22,23,24,26,27) |
InChI Key |
IFZAWEKZSNHMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)NC(=O)NC4=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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